molecular formula C8H8N4O3 B2466051 [4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-imidazol-1-yl]-acetic acid CAS No. 1710845-78-5

[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-imidazol-1-yl]-acetic acid

Cat. No. B2466051
CAS RN: 1710845-78-5
M. Wt: 208.177
InChI Key: MJNHEMAOQZGQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-imidazol-1-yl]-acetic acid” is a compound that belongs to the 1,2,4-oxadiazole family . Oxadiazole derivatives are known for their broad spectrum of biological activities and are frequently encountered in active pharmaceutical ingredients .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives has been achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another method involves an annulation reaction, followed by desulfurization/intramolecular rearrangement .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms. It constitutes four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to its low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .

Scientific Research Applications

Corrosion Inhibition

  • Corrosion Inhibition for Mild Steel : Derivatives of 1,3,4-oxadiazole, including compounds similar to 4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-imidazol-1-yl-acetic acid, have been studied for their ability to inhibit corrosion in mild steel. These compounds form a protective layer on the steel surface, suggesting their potential in industrial applications (Ammal, Prajila, & Joseph, 2018).

Synthesis and Antimicrobial Activity

  • Novel Synthesis and Screening : Various novel derivatives of 1,3,4-oxadiazole, structurally related to the compound , have been synthesized and shown potential antimicrobial activity (Gadegoni & Manda, 2013).

Aldose Reductase Inhibition

  • Aldose Reductase Inhibitors : Certain derivatives, including 1,2,4-oxadiazol-5-yl-acetic acids, have been identified as aldose reductase inhibitors. These compounds have shown effectiveness in preventing cataract development in animal models, indicating their potential in ophthalmic applications (La Motta et al., 2008).

Chemical Synthesis and Reactions

  • Chemical Reactions and Synthesis : Studies have explored various chemical reactions and synthesis processes involving compounds structurally similar to 4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-imidazol-1-yl-acetic acid. These include the synthesis of oxadiazole derivatives and their reactions with different nucleophiles (Sergievskii et al., 2002).

Anti-inflammatory and Analgesic Properties

  • Anti-inflammatory and Analgesic Agents : Derivatives of oxadiazole, similar to the compound , have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These studies suggest potential applications in the development of new medications (Husain et al., 2009).

Antibacterial Activities

  • Antibacterial Activities : Some derivatives containing the oxadiazole moiety have been synthesized and shown significant antibacterial activities. This indicates their potential use in developing new antibacterial agents (Hui et al., 2002).

Future Directions

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds could be potential alternative templates for discovering novel antibacterial agents .

properties

IUPAC Name

2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)imidazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c1-5-10-8(15-11-5)6-2-12(4-9-6)3-7(13)14/h2,4H,3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNHEMAOQZGQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(C=N2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.